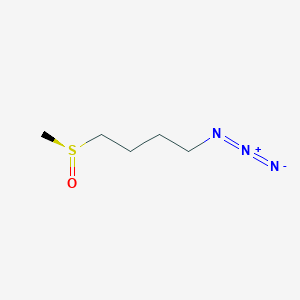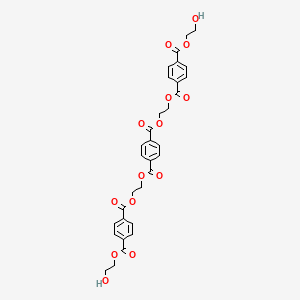
Ethylene Terephthalate Linear Trimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene Terephthalate Linear Trimer is a chemical compound that belongs to the family of polyesters It is a trimeric form of ethylene terephthalate, which is commonly used in the production of polyethylene terephthalate (PET)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Linear Trimer can be synthesized through the esterification reaction between terephthalic acid and ethylene glycol. This reaction typically involves heating the reactants in the presence of a catalyst, such as antimony trioxide, to facilitate the formation of the trimer. The reaction conditions often include temperatures around 290°C to ensure the proper formation of the trimeric structure .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of cyclic oligomers from polyethylene terephthalate (PET) films. This process includes solvent extraction using 1,4-dioxane in a Soxhlet apparatus, followed by purification steps to isolate the desired trimer .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylene Terephthalate Linear Trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the trimer into its monomeric units using water and a catalyst, such as a carboxylesterase enzyme.
Oxidation: The trimer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted derivatives of the trimer.
Major Products: The major products formed from these reactions include monomeric ethylene terephthalate, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethylene Terephthalate Linear Trimer has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethylene Terephthalate Linear Trimer primarily involves its interaction with enzymes and chemical reagents. For instance, during hydrolysis, the trimer interacts with carboxylesterase enzymes, which catalyze the cleavage of ester bonds, leading to the breakdown of the trimer into monomeric units. This process involves a catalytic triad composed of serine, glutamic acid, and histidine, which facilitates the hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
Polyethylene Terephthalate (PET): A widely used polyester in the production of fibers and plastic bottles.
Cyclic Di(ethylene terephthalate): A dimeric form of ethylene terephthalate with similar structural properties.
Poly(butylene terephthalate): Another polyester with different mechanical and thermal properties compared to ethylene terephthalate derivatives.
Uniqueness: Ethylene Terephthalate Linear Trimer is unique due to its trimeric structure, which provides distinct crystallization and degradation properties compared to its monomeric and dimeric counterparts.
Eigenschaften
Molekularformel |
C32H30O14 |
|---|---|
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
4-O-[2-[4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H30O14/c33-13-15-41-27(35)21-1-5-23(6-2-21)29(37)43-17-19-45-31(39)25-9-11-26(12-10-25)32(40)46-20-18-44-30(38)24-7-3-22(4-8-24)28(36)42-16-14-34/h1-12,33-34H,13-20H2 |
InChI-Schlüssel |
BDKHZINHSZZFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




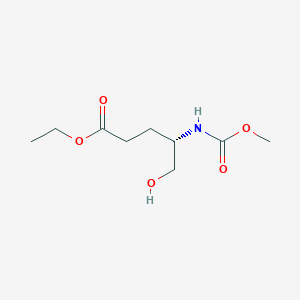
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
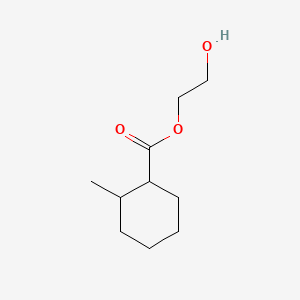
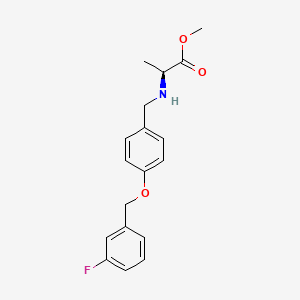
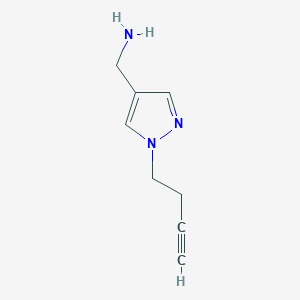
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
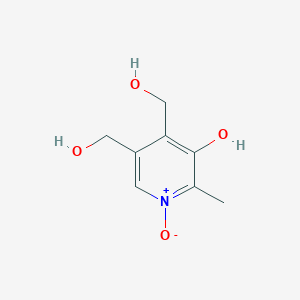
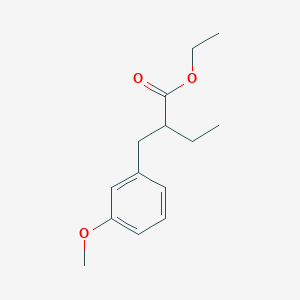
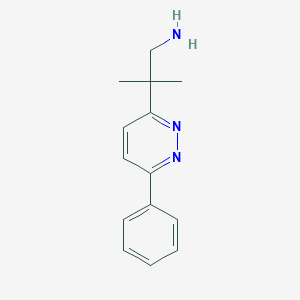

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
